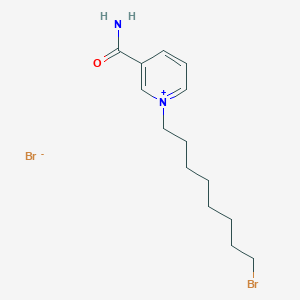
1-(8-Bromooctyl)-3-carbamoylpyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(8-Bromooctyl)-3-carbamoylpyridinium bromide is a chemical compound that features a pyridinium core substituted with an 8-bromooctyl chain and a carbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Bromooctyl)-3-carbamoylpyridinium bromide typically involves the reaction of 1-bromooctane with 3-carbamoylpyridine under specific conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, and often requires the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(8-Bromooctyl)-3-carbamoylpyridinium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridinium derivatives.
Oxidation: Formation of oxidized pyridinium compounds.
Reduction: Formation of reduced pyridinium compounds.
Hydrolysis: Formation of pyridinium carboxylic acids or amines.
科学研究应用
1-(8-Bromooctyl)-3-carbamoylpyridinium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 1-(8-Bromooctyl)-3-carbamoylpyridinium bromide involves its interaction with specific molecular targets. The bromooctyl chain allows for hydrophobic interactions with lipid membranes, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
1-Bromooctane: A simpler compound with a similar bromooctyl chain but lacking the pyridinium and carbamoyl groups.
3-Carbamoylpyridine: Contains the pyridinium and carbamoyl groups but lacks the bromooctyl chain.
8-Bromo-1-octene: Features a bromooctyl chain but with a double bond instead of the pyridinium and carbamoyl groups.
Uniqueness
1-(8-Bromooctyl)-3-carbamoylpyridinium bromide is unique due to its combination of a bromooctyl chain, a pyridinium core, and a carbamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C14H22Br2N2O |
|---|---|
分子量 |
394.14 g/mol |
IUPAC 名称 |
1-(8-bromooctyl)pyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C14H21BrN2O.BrH/c15-9-5-3-1-2-4-6-10-17-11-7-8-13(12-17)14(16)18;/h7-8,11-12H,1-6,9-10H2,(H-,16,18);1H |
InChI 键 |
OYPMHOZEIROGOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C[N+](=C1)CCCCCCCCBr)C(=O)N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


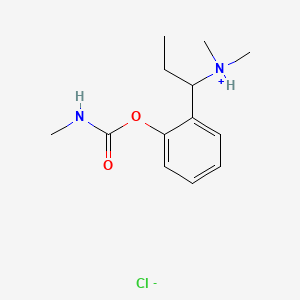

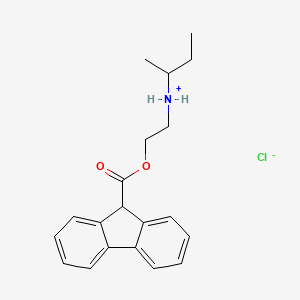
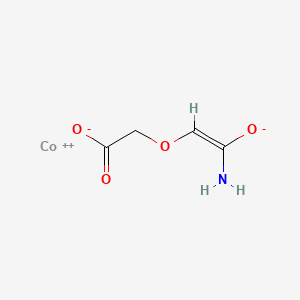
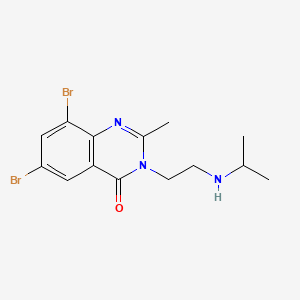

![2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate](/img/structure/B13773805.png)
![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
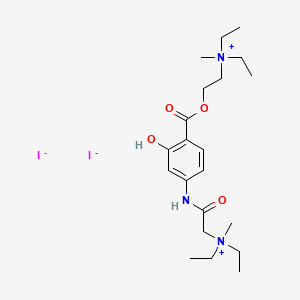
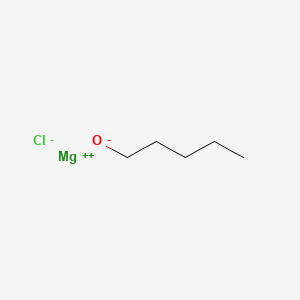
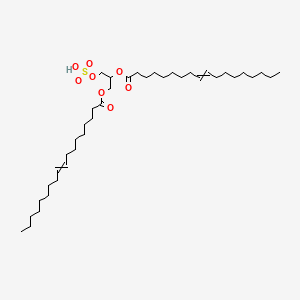
![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)
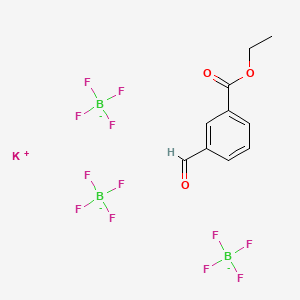
![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)
